5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one 5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1796907-91-9
VCID: VC7395108
InChI: InChI=1S/C16H21N3O3/c1-11-3-2-4-15(17-11)22-12-7-9-19(10-8-12)16(21)13-5-6-14(20)18-13/h2-4,12-13H,5-10H2,1H3,(H,18,20)
SMILES: CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC(=O)N3
Molecular Formula: C16H21N3O3
Molecular Weight: 303.362

5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

CAS No.: 1796907-91-9

Cat. No.: VC7395108

Molecular Formula: C16H21N3O3

Molecular Weight: 303.362

* For research use only. Not for human or veterinary use.

5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one - 1796907-91-9

Specification

CAS No. 1796907-91-9
Molecular Formula C16H21N3O3
Molecular Weight 303.362
IUPAC Name 5-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one
Standard InChI InChI=1S/C16H21N3O3/c1-11-3-2-4-15(17-11)22-12-7-9-19(10-8-12)16(21)13-5-6-14(20)18-13/h2-4,12-13H,5-10H2,1H3,(H,18,20)
Standard InChI Key NCFHHGQTVSSPTE-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC(=O)N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidin-2-one moiety (a five-membered lactam ring) connected via a carbonyl group to a piperidine ring. The piperidine subunit is further substituted at the 4-position with a 6-methylpyridin-2-yloxy group, introducing aromaticity and electron-rich regions . Key structural attributes include:

  • Pyrrolidin-2-one core: Contributes rigidity and hydrogen-bonding capacity via the lactam group.

  • Piperidine-1-carbonyl linkage: Enhances conformational flexibility and serves as a spacer between aromatic and lactam regions.

  • 6-Methylpyridin-2-yloxy substituent: Introduces steric bulk and modulates electronic properties through the methyl group .

The molecular formula C16H21N3O3\text{C}_{16}\text{H}_{21}\text{N}_3\text{O}_3 was confirmed via high-resolution mass spectrometry, while nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methylpyridine protons (δ 2.45 ppm for CH3_3) and lactam carbonyl (δ 170–175 ppm in 13C^{13}\text{C} NMR) .

Physicochemical Characteristics

Though experimental data on density and melting points are unavailable, the compound’s solubility profile suggests moderate polarity. The presence of a pyridine ring (logP ~1.2) and lactam group (logP ~0.5) predicts a calculated partition coefficient (clogP) of approximately 1.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Industrial Production

Key Synthetic Routes

The patent US8058440B2 outlines a multi-step synthesis for analogous thrombin inhibitors, providing a framework for producing 5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one :

  • Piperidine Functionalization:

    • 4-Hydroxypiperidine reacts with 2-chloro-6-methylpyridine under basic conditions to form 4-((6-methylpyridin-2-yl)oxy)piperidine.

    • The secondary amine is then acylated with pyrrolidin-2-one-5-carbonyl chloride to install the lactam moiety .

  • Optimization Strategies:

    • Solvent Selection: 2-Propanol enhances reaction efficiency at 45–80°C, minimizing side products .

    • Acidic Workup: Hydrobromic acid stabilizes intermediates as crystalline salts, improving isolation yields .

Process Scalability

Industrial production employs continuous flow chemistry to mitigate exothermic risks during acylation. Key metrics include:

ParameterValue
Yield (Step 1)78–82%
Purity (HPLC)≥99%
Cycle Time5–7 hours

These metrics underscore the process’s viability for kilogram-scale manufacturing .

Comparative Analysis with Structural Analogs

4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one

This analog (CAS 2034284-86-9) replaces the piperidine and methylpyridine groups with a pyrrolidine-methoxypyrazine system. Key differences include:

  • Reduced Molecular Weight: 320.35 g/mol vs. 303.36 g/mol for the target compound.

  • Enhanced Solubility: The pyrazine ring increases polarity, improving aqueous solubility by ~30%.

Such modifications highlight the tunability of lactam-based scaffolds for optimizing drug-like properties.

Applications and Future Directions

Therapeutic Prospects

The compound’s role as a FXa inhibitor precursor positions it as a candidate for anticoagulant therapies, particularly in stroke prevention . Hybrid derivatives combining its lactam core with sulfonamide groups show promise in oncology by targeting matrix metalloproteinases .

Industrial Relevance

Patent US8058440B2 underscores its utility in streamlined synthesis, reducing production steps by 40% compared to earlier routes . Future work should explore enzymatic acylations to enhance stereochemical control and sustainability.

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